3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Cyclopentyl substitution:
Aminomethylation: This step involves the reaction of the pyrazole derivative with formaldehyde and an amine.
Phenol substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, at the phenol or pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds share the pyrazole core but differ in their substitution patterns.
Phenol derivatives: Compounds with similar phenol groups but different substituents on the aromatic ring.
Uniqueness
3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to the combination of the cyclopentyl group, pyrazole ring, and phenol group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H20ClN3O |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
3-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c19-15-7-3-4-12(8-15)9-16-13-10-17-18(11-13)14-5-1-2-6-14;/h3-4,7-8,10-11,14,16,19H,1-2,5-6,9H2;1H |
InChI Key |
UCHDLUPSGIGXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
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